molecular formula C20H26N2O4S B5253217 N-[2-(4-ethylphenoxy)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide

N-[2-(4-ethylphenoxy)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide

Cat. No.: B5253217
M. Wt: 390.5 g/mol
InChI Key: JYDKGYCSPJBTET-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenoxy)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethylphenoxy group, a methylsulfonylanilino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenoxy)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride to produce 2-(4-ethylphenoxy)ethyl acetate. The final step involves the reaction of this intermediate with 4-methyl-N-methylsulfonylaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenoxy)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy or methylsulfonylanilino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-[2-(4-ethylphenoxy)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenoxy)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-ethylphenoxy)ethyl)acetamide
  • 2-(4-ethylphenoxy)-N-phenethylacetamide
  • N-(2-(4-tert-butylphenoxy)ethyl)acetamide

Uniqueness

N-[2-(4-ethylphenoxy)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide is unique due to the presence of both the ethylphenoxy and methylsulfonylanilino groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-17-7-11-19(12-8-17)26-14-13-21-20(23)15-22(27(3,24)25)18-9-5-16(2)6-10-18/h5-12H,4,13-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDKGYCSPJBTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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